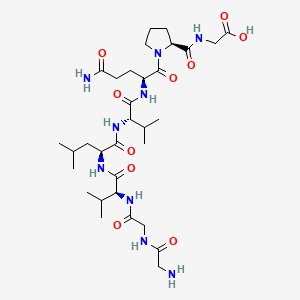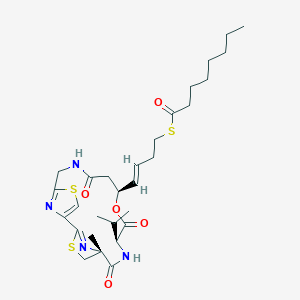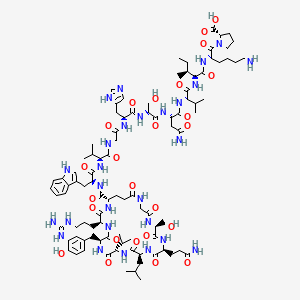
Lauroylcarnitine
Overview
Description
Dodecanoylcarnitine, also known as lauroylcarnitine, is an acylcarnitine compound that plays a crucial role in fatty acid metabolism. It is an ester of carnitine and dodecanoic acid (lauric acid). This compound is naturally present in the human body and is involved in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production .
Mechanism of Action
Target of Action
Lauroylcarnitine, also known as dodecanoylcarnitine, primarily targets tight junction proteins such as claudins in cell monolayers . It also interacts with P-glycoprotein (P-gp) and other efflux transporters . These targets play a crucial role in maintaining the integrity of cellular barriers and regulating the transport of substances across cell membranes .
Mode of Action
This compound interacts with its targets by modulating their function without causing cytotoxicity . It increases the influx and decreases the efflux of substrates across cell membranes . This modulation is dependent on the concentration and acyl chain lengths of this compound .
Biochemical Pathways
This compound is involved in lipid metabolism, specifically in the process of fatty acid oxidation . It is an intermediate product of this metabolic pathway . The compound affects the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways , which are crucial for fatty acid oxidation .
Pharmacokinetics
It is known that the compound can permeate cell membranes and affect the function of efflux transporters . The bioavailability of this compound is likely influenced by its interaction with these transporters .
Result of Action
The action of this compound leads to several molecular and cellular effects. It causes increased lipid deposition in cardiomyocytes . This, in turn, leads to myocardial lipotoxicity, which can result in cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis . These effects can be mitigated by the ampk agonist acadesine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects on tight junction proteins can be modulated by the presence of cholesterol . Additionally, the compound’s impact on efflux transporters and its resulting effects can be influenced by the concentration and acyl chain lengths of this compound .
Biochemical Analysis
Biochemical Properties
Lauroylcarnitine plays a crucial role in biochemical reactions, particularly in fatty acid oxidation. It interacts with several enzymes and proteins, including carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation . Additionally, this compound modulates the activity of efflux transporters such as P-glycoprotein (P-gp), influencing the influx and efflux of various substrates in a concentration-dependent manner .
Cellular Effects
This compound affects various types of cells and cellular processes. In Caco-2 cell monolayers, it has been shown to increase the influx and decrease the efflux of substrates, thereby enhancing absorption . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been associated with the modulation of tight junction proteins such as claudins, which play a crucial role in maintaining the barrier function of epithelial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and modulates the activity of enzymes involved in fatty acid oxidation, such as CPT1 and CPT2 . This compound also affects the AMPK/ACC/CPT1 signaling pathway, which is crucial for lipid metabolism and energy production . Additionally, it influences the expression of genes related to lipid metabolism, inflammation, and apoptosis, thereby impacting cellular function and health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can decrease the protein levels of claudins 1, 4, and 5 in Caco-2 cell monolayers within one hour of application . This indicates a rapid effect on the barrier function of tight junctions. Over longer periods, this compound’s stability and degradation can influence its long-term effects on cellular function, although specific data on its stability and degradation are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, dietary supplementation of L-carnitine, a related compound, has been shown to modify the acute phase reaction in dairy cows and improve growth performance in turkeys . High doses of this compound may lead to toxic or adverse effects, although specific studies on this compound’s dosage effects are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as CPT1 and CPT2, which facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation . This process is crucial for energy production and maintaining metabolic homeostasis. This compound also affects the AMPK/ACC/CPT1 signaling pathway, influencing lipid metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It plays a key role in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation for energy production . This compound’s distribution within cells can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it facilitates the transport of long-chain fatty acids for β-oxidation . This localization is directed by specific targeting signals and post-translational modifications that ensure its proper function within the mitochondrial matrix. The activity of this compound within the mitochondria is crucial for maintaining cellular energy production and metabolic homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoylcarnitine can be synthesized through the esterification of carnitine with dodecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, dodecanoylcarnitine is produced using similar esterification techniques but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production process may also involve additional purification steps such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Dodecanoylcarnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of dodecanoylcarnitine to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert dodecanoylcarnitine to its alcohol derivative.
Substitution: This reaction involves the replacement of the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as amines or thiols are used under basic or acidic conditions to facilitate the substitution reaction.
Major Products Formed
Oxidation: Dodecanoic acid (lauric acid).
Reduction: Dodecanol.
Substitution: Various substituted carnitine derivatives depending on the reagent used.
Scientific Research Applications
Dodecanoylcarnitine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Myristoylcarnitine: An acylcarnitine with a 14-carbon fatty acid chain.
Palmitoylcarnitine: An acylcarnitine with a 16-carbon fatty acid chain.
Stearoylcarnitine: An acylcarnitine with an 18-carbon fatty acid chain.
Uniqueness
Dodecanoylcarnitine is unique due to its 12-carbon fatty acid chain, which provides specific properties in terms of solubility and metabolic activity. Compared to longer-chain acylcarnitines, dodecanoylcarnitine is more readily transported and metabolized, making it a valuable compound for studying fatty acid metabolism and related disorders .
Properties
IUPAC Name |
(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJLYHJROOYKRA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036034 | |
| Record name | Lauroyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25518-54-1 | |
| Record name | (-)-Lauroylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lauroylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauroyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAUROYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05IWQ0V44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauroylcarnitine affect intestinal permeability?
A1: this compound has been shown to enhance intestinal absorption by influencing tight junction proteins, specifically claudins, in the intestinal epithelial cells. [, , ] Studies using Caco-2 cell monolayers, a model for intestinal absorption, demonstrate that this compound can decrease transepithelial electrical resistance (TEER) and increase the permeation of paracellular markers like fluorescein isothiocyanate dextran 40,000 (FD-40). [, , ] This suggests that this compound can increase paracellular permeability.
Q2: What role does cellular uptake play in this compound's effects on intestinal permeability?
A2: Research indicates that the cellular uptake of this compound is crucial for its effects on tight junctions. [] Studies show that adding an excess of carnitine or metabolic inhibitors can hinder this compound's impact on TEER and FD-40 permeation. [] This suggests that energy-dependent cellular uptake mechanisms involving carnitine transporters may be involved.
Q3: Does this compound interact with efflux transporters?
A3: While not as extensively studied as its impact on tight junctions, there's evidence suggesting this compound might interact with efflux transporters like P-gp in the intestines. [, ] This interaction could contribute to the observed enhancement of drug absorption. More research is needed to fully elucidate the interaction dynamics.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H35NO4. Its molecular weight is 329.48 g/mol.
Q5: How does the length of the acyl chain in acylcarnitines affect their ability to induce the mitochondrial permeability transition pore?
A5: Studies indicate that the length of the acyl chain in acylcarnitines influences their ability to induce mPTP opening. [, ] Longer-chain acylcarnitines, like palmitoylcarnitine, show a more potent induction of mPTP opening compared to shorter-chain acylcarnitines, such as this compound. [, ]
Q6: Has this compound shown efficacy in enhancing drug absorption in animal models?
A6: Yes, research using rat models has shown that this compound can significantly increase the bioavailability of poorly absorbed drugs. [] For example, in situ studies in rats demonstrated that this compound significantly enhanced the absorption of Lucifer Yellow from intestinal loops. []
Q7: Can this compound serve as a potential biomarker for specific health conditions?
A7: Yes, alterations in this compound levels have been associated with various conditions. Research has suggested its potential as a biomarker for:
- Acute Myocardial Infarction: Elevated this compound levels were identified as a potential biomarker for STEMI (ST-segment elevation myocardial infarction). []
- Celiac Disease: Individuals with celiac disease, even when on a gluten-free diet, exhibited significantly decreased levels of this compound compared to healthy controls. []
- Febrile Seizures: this compound was identified as a potential biomarker for febrile seizures in children, showcasing altered levels compared to healthy children. []
Q8: What analytical techniques are commonly used to measure this compound levels?
A8: The research papers utilize advanced analytical techniques for this compound measurement, primarily mass spectrometry-based methods:
- Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive and specific technique is frequently employed to quantify this compound levels in various biological samples, including serum, plasma, and dried blood spots. [, , , , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the identification and quantification of this compound within complex biological matrices. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


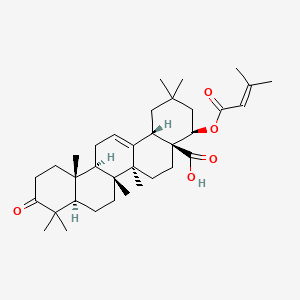

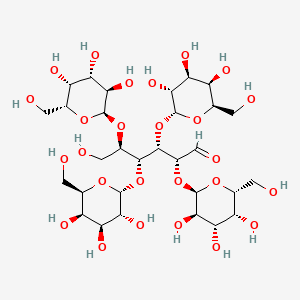


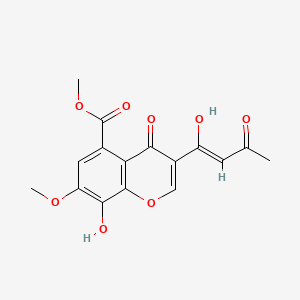

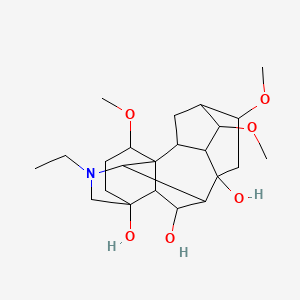
![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)

